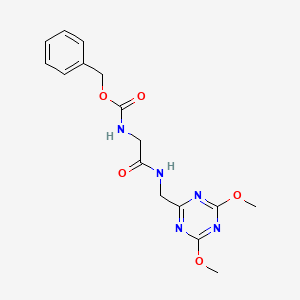

Benzyl (2-(((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl (2-(((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate is a chemical compound that features a triazine ring substituted with dimethoxy groups and a benzyl carbamate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2-(((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with benzyl carbamate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like chloroform or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl (2-(((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate undergoes several types of chemical reactions, including:

Substitution Reactions: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Condensation Reactions: It can act as a condensing agent in the formation of amides from carboxylic acids and amines.

Common Reagents and Conditions

Common reagents used in these reactions include bases like triethylamine and solvents such as chloroform, tetrahydrofuran, and methanol. Reaction conditions typically involve room temperature to slightly elevated temperatures, depending on the specific transformation.

Major Products

The major products formed from these reactions include amides, esters, and other carboxylic acid derivatives, depending on the nucleophile used in the reaction .

Wissenschaftliche Forschungsanwendungen

Benzyl (2-(((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate has several scientific research applications:

Organic Synthesis: It is used as a reagent for the activation of carboxylic acids in the synthesis of amides, esters, and anhydrides.

Peptide Synthesis: It is employed in solid-phase peptide synthesis for the formation of peptide bonds.

Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.

Wirkmechanismus

The mechanism of action of Benzyl (2-(((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate involves the activation of carboxylic acids to form reactive intermediates. These intermediates can then undergo nucleophilic attack by amines, alcohols, or other nucleophiles to form the desired products. The triazine ring plays a crucial role in stabilizing the reactive intermediates and facilitating the reaction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Commonly used for similar applications in organic synthesis and peptide coupling.

2-Chloro-4,6-dimethoxy-1,3,5-triazine: A precursor for the synthesis of various triazine derivatives.

Uniqueness

Benzyl (2-(((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other triazine derivatives. Its ability to act as a versatile condensing agent makes it particularly valuable in synthetic chemistry .

Biologische Aktivität

Benzyl (2-(((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)carbamate is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzyl group linked to a carbamate moiety, which is further substituted with a 4,6-dimethoxy-1,3,5-triazine moiety. The general structure can be represented as follows:

This structure is significant as the carbamate group is known to enhance the biological activity of various pharmacophores.

The biological activity of benzyl carbamates often involves interactions with specific biological targets:

- Enzyme Inhibition : Many carbamates act as inhibitors of enzymes involved in metabolic pathways. The presence of the triazine ring may enhance binding affinity to specific enzymes.

- Cellular Protection : Compounds similar to benzyl carbamate have demonstrated protective effects against cellular stressors such as oxidative stress and endoplasmic reticulum (ER) stress.

- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains, indicating potential use as antimicrobial agents.

Antidiabetic Potential

Recent studies have highlighted the potential of benzyl derivatives in protecting pancreatic β-cells from ER stress-induced apoptosis. For example, a related compound demonstrated an EC50 value of 0.1 ± 0.01 μM in protecting β-cells from damage caused by tunicamycin (Tm), which induces ER stress . This suggests that this compound may exhibit similar protective effects.

Antimicrobial Activity

A study evaluating various benzyl carbamate derivatives indicated that certain substitutions on the phenyl ring significantly affect their antimicrobial potency. For instance, modifications led to MIC values ranging from 5 μg/mL to 100 μg/mL against Mycobacterium tuberculosis . This variability underscores the importance of SAR in optimizing biological activity.

Study 1: Antimicrobial Efficacy

In a comparative study on benzyl carbamates, compounds with specific substitutions exhibited enhanced activity against Mtb H37Ra. The findings are summarized in the following table:

| Compound | Structure Modification | MIC (μg/mL) |

|---|---|---|

| 3d | Benzyl Carbamate | 10 |

| 3e | Methyl Carbamate | 25 |

| 3f | Ethyl Carbamate | 5 |

| 3g | t-Butyl Carbamate | 5 |

This data indicates that structural modifications can significantly influence antimicrobial efficacy .

Study 2: β-cell Protection

Another study focused on the protective effects of related benzamide analogs against ER stress in pancreatic β-cells. The most potent analog exhibited maximal activity at concentrations significantly lower than previously studied compounds . The results suggest that optimizing the structure could lead to improved therapeutic agents for diabetes management.

Eigenschaften

IUPAC Name |

benzyl N-[2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methylamino]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O5/c1-24-14-19-12(20-15(21-14)25-2)8-17-13(22)9-18-16(23)26-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,17,22)(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFQWXKYMQXYTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)CNC(=O)OCC2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.